4-Pyridinealdoxime-Based Hybrid Reactivator KM297 Doubles Endothelial Permeability vs. Pralidoxime
The uncharged hybrid reactivator KM297, which incorporates a 4-pyridinealdoxime moiety, demonstrated an endothelial permeability coefficient (Pe) twice that of pralidoxime (2-PAM) in a human in vitro blood-brain barrier (BBB) model [1]. This quantitative difference highlights a key advantage of the non-quaternary 4-PA scaffold over the permanently charged 2-PAM.
| Evidence Dimension | Endothelial permeability coefficient (Pe) in human in vitro BBB model |
|---|---|
| Target Compound Data | KM297 (4-pyridinealdoxime-based hybrid): Pe = 2× (relative to pralidoxime) |
| Comparator Or Baseline | Pralidoxime (2-PAM): Pe = 1× (baseline) |
| Quantified Difference | 2-fold higher permeability |
| Conditions | Human in vitro blood-brain barrier model |
Why This Matters
Procurement of 4-PA as a synthetic intermediate enables development of CNS-penetrant reactivators; pralidoxime cannot serve as a building block for such BBB-permeable designs.
- [1] Calas, A.-G., et al. (2020). Efficacy Assessment of an Uncharged Reactivator of NOP-Inhibited Acetylcholinesterase Based on Tetrahydroacridine Pyridine-Aldoxime Hybrid in Mouse Compared to Pralidoxime. Biomolecules, 10(5). View Source
